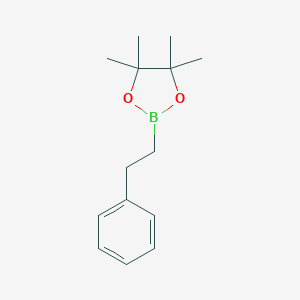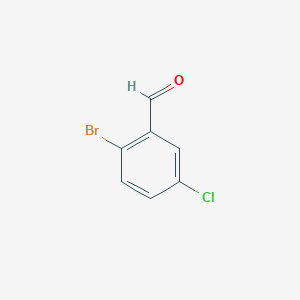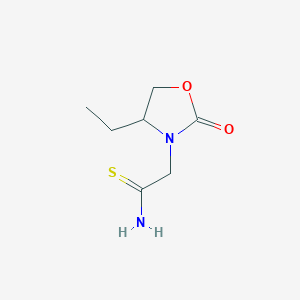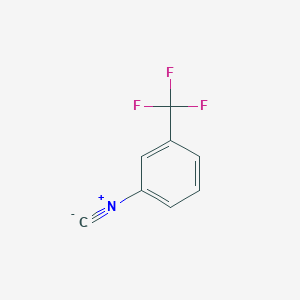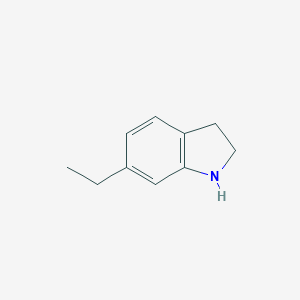
1H-Indole, 6-ethyl-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 1H-Indole, 6-ethyl-2,3-dihydro- is not fully understood. However, studies have shown that it exhibits its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 6-ethyl-2,3-dihydro- has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole, 6-ethyl-2,3-dihydro- in lab experiments include its relatively low cost, ease of synthesis, and potential for exhibiting a wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays, and its potential for exhibiting cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1H-Indole, 6-ethyl-2,3-dihydro-. One direction is to explore its potential applications in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. Another direction is to investigate its potential as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 1H-Indole, 6-ethyl-2,3-dihydro- can be achieved through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine, followed by cyclization to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde, followed by cyclization. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.
Aplicaciones Científicas De Investigación
1H-Indole, 6-ethyl-2,3-dihydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a starting material for the synthesis of other indole derivatives.
Propiedades
Número CAS |
162716-49-6 |
|---|---|
Nombre del producto |
1H-Indole, 6-ethyl-2,3-dihydro- |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
SMILES canónico |
CCC1=CC2=C(CCN2)C=C1 |
Sinónimos |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
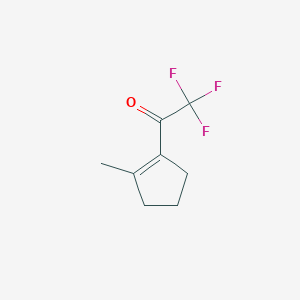

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
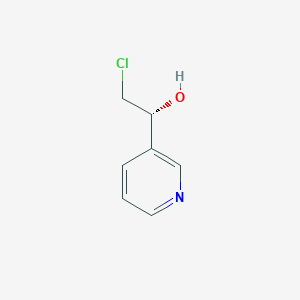

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

